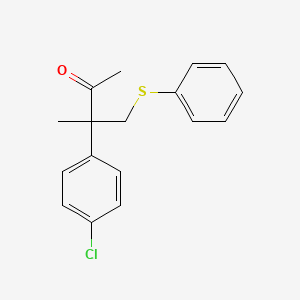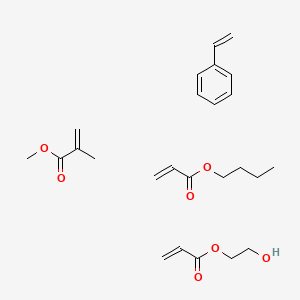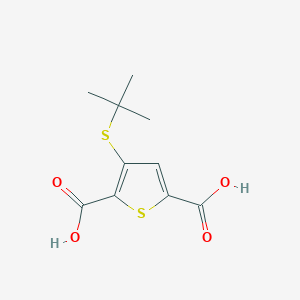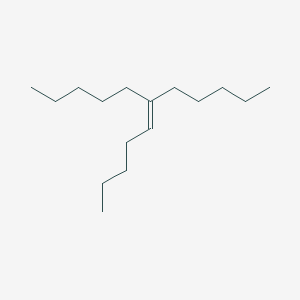
6-Pentylundec-5-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Pentylundec-5-ene is a chemical compound with the molecular formula C16H32. It is an unsaturated hydrocarbon featuring a double bond at the 5th position and a pentyl group attached to the 6th carbon atom. This compound is part of the alkene family and is known for its unique structural properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Pentylundec-5-ene can be achieved through various organic synthesis methods. One common approach involves the use of alkenylation reactions, where an alkene is introduced to a suitable precursor under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the double bond .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical processes. These processes may include the use of high-pressure reactors and advanced catalytic systems to ensure high yield and purity of the final product. The specific conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
6-Pentylundec-5-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Hydrogenation of the double bond results in the formation of saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms at specific positions on the carbon chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
6-Pentylundec-5-ene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with cellular components.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Pentylundec-5-ene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, such as changes in cellular signaling pathways or metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
6-Pentylundecane: A saturated hydrocarbon with similar chain length but lacking the double bond.
5-Decenylpentane: Another unsaturated hydrocarbon with a different position of the double bond.
6-Hexylundec-5-ene: A compound with a similar structure but with a hexyl group instead of a pentyl group.
Uniqueness
6-Pentylundec-5-ene is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of the double bond and the pentyl group at specific positions allows for targeted chemical modifications and applications in various fields .
Propiedades
Número CAS |
51677-36-2 |
|---|---|
Fórmula molecular |
C16H32 |
Peso molecular |
224.42 g/mol |
Nombre IUPAC |
6-pentylundec-5-ene |
InChI |
InChI=1S/C16H32/c1-4-7-10-13-16(14-11-8-5-2)15-12-9-6-3/h13H,4-12,14-15H2,1-3H3 |
Clave InChI |
NZVMRIGBLHSHNN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=CCCCC)CCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,7-Naphthalenedisulfonic acid, 5-amino-3-[[4-[[4-[(6-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]phenyl]azo]phenyl]azo]-4-hydroxy-, trisodium salt](/img/structure/B14654705.png)
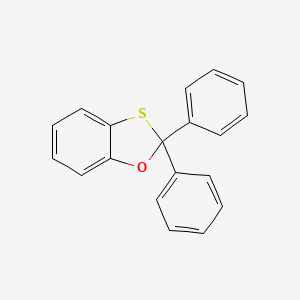
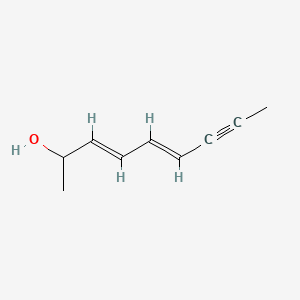
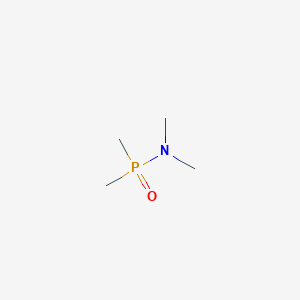



![2-Propenoic acid, 3-[4-(methylthio)phenyl]-, methyl ester](/img/structure/B14654753.png)
